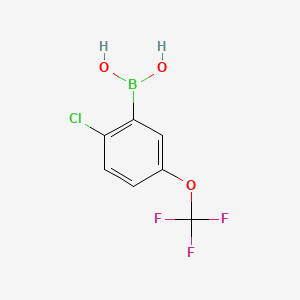

Acide 2-chloro-5-(trifluorométhoxy)phénylboronique

Vue d'ensemble

Description

2-Chloro-5-(trifluoromethoxy)phenylboronic acid (2C5TFPBA) is a type of boronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in a wide range of synthetic and analytical techniques, including the synthesis of organometallic compounds, the formation of boronate esters, and the detection of boronates. It is also used in the synthesis of a variety of pharmaceuticals, biochemicals, and other organic compounds.

Applications De Recherche Scientifique

Synthèse de furocoumarines arylées et hétéroarylées

Ce composé est utilisé comme réactif dans la synthèse de furocoumarines arylées et hétéroarylées via la réaction de Suzuki . Les furocoumarines sont une classe de composés organiques produits par une variété de plantes. Elles possèdent une activité biologique significative et sont connues pour leurs applications thérapeutiques potentielles, en particulier dans le traitement des maladies cutanées.

Synthèse de canthinone-3-carboxylates d'éthyle

Il est également utilisé dans la synthèse de canthinone-3-carboxylates d'éthyle à partir de 4-bromo-6-méthoxy-1,5-naphthyridine-3-carboxylate d'éthyle via un couplage de Suzuki-Miyaura catalysé par le palladium et une réaction d'amidation catalysée par le cuivre . Les canthinone-3-carboxylates sont une classe de composés qui ont montré un potentiel dans diverses applications biologiques.

Préparation de xanthines

Le composé est utilisé dans la préparation de xanthines via un couplage en un seul pot avec de la diaminouracile . Les xanthines sont un groupe d'alcaloïdes couramment utilisés pour leurs effets de stimulants légers et de bronchodilatateurs, notamment dans le traitement des symptômes de l'asthme.

Synthèse d'inhibiteurs de la lactate déshydrogénase

Il est impliqué dans la synthèse d'inhibiteurs de la lactate déshydrogénase utilisés contre la prolifération des cellules cancéreuses . La lactate déshydrogénase joue un rôle clé dans la conversion du pyruvate en lactate en conditions anaérobies et est souvent surexprimée dans les cellules cancéreuses.

Synthèse de dérivés d'acide nitro-phénoxybenzoïque

Ce composé est utilisé dans la synthèse de dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition du PAI-1 . Le PAI-1 est une protéine qui, chez l'homme, est codée par le gène SERPINE1. Des taux élevés de PAI-1 ont été corrélés à diverses maladies telles que les maladies cardiovasculaires.

Synthèse d'analogues de PA-824

Il est utilisé dans la synthèse d'analogues de PA-824 pour une utilisation comme médicaments antituberculeux . Le PA-824 est un candidat médicament nitroimidazolé pour le traitement de la tuberculose.

Synthèse de purines multisubstituées

Ce composé est couramment utilisé dans la synthèse de purines multisubstituées pour une utilisation comme antagonistes de P2X7 dans le traitement de la douleur . P2X7 est un récepteur purinergique impliqué dans le processus de signalisation de la douleur.

Synthèse de dérivés de tétrahydropyrroloïjquinolinone substitués par des hétéroaryles

Il est utilisé dans la synthèse de dérivés de tétrahydropyrroloïjquinolinone substitués par des hétéroaryles en tant qu'inhibiteurs de l'aldostérone synthase . L'aldostérone synthase est une enzyme cytochrome P450 hydroxylase stéroïdienne impliquée dans la biosynthèse de l'hormone stéroïde aldostérone.

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

2-Chloro-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is part of the organoboron class of reagents, which are known for their stability, ease of preparation, and environmental benignity . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability and environmental benignity make it suitable for use in various environments .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. This compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For example, it may inhibit or activate specific enzymes, leading to changes in the levels of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is also involved in enzyme inhibition or activation, which can lead to changes in gene expression. The binding interactions with biomolecules are crucial for its role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. The stability and degradation of this compound are important factors to consider in biochemical research .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect. These findings highlight the importance of dosage optimization in biochemical research involving this compound .

Metabolic Pathways

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may interact with enzymes involved in the synthesis or degradation of metabolites, leading to changes in their levels and overall metabolic activity .

Subcellular Localization

The subcellular localization of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEHYECKXGVYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376832 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022922-16-2 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

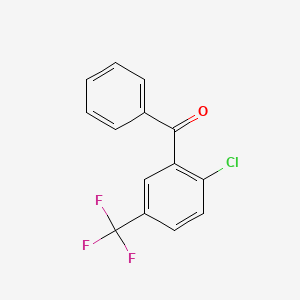

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

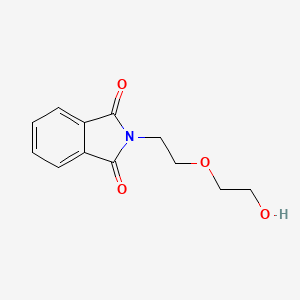

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)

![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)